1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone
Overview
Description
“1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C12H13BrO2 . It has a molecular weight of 269.13 . The compound is also known by its IUPAC name "1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone" .
Molecular Structure Analysis
The molecular structure of “1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone” consists of a phenyl ring substituted with a bromo group at the 3rd position and a cyclopropylmethoxy group at the 4th position . The ethanone group is attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 351.7±27.0 °C and a predicted density of 1.413±0.06 g/cm3 .Scientific Research Applications
Synthesis of Branched Tryptamines
The synthesis of branched tryptamines has been demonstrated using cyclopropylketone arylhydrazones generated in situ from arylhydrazine hydrochlorides and ketones, showcasing the utility of compounds like 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone in generating pharmacologically relevant structures with high enantiomeric purity. This method highlights the compound's relevance in synthesizing complex molecules with potential therapeutic applications (Salikov et al., 2017).
Material Science and Polymer Chemistry
In the context of material science and polymer chemistry, the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups have been explored. These studies leverage the structural versatility of cyclohexanone derivatives, akin to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone, for designing hydrophilic aliphatic polyesters with potential applications in biodegradable materials and drug delivery systems (Trollsås et al., 2000).
Photoremovable Protecting Groups for Carboxylic Acids
The development of new photoremovable protecting groups for carboxylic acids using compounds structurally related to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone represents another innovative application. These protecting groups, when photolyzed, release the protected compound, demonstrating the compound's utility in photochemical reactions and potential for controlled release applications (Atemnkeng et al., 2003).
Fluorescent Probes for Biological Studies
The creation of BODIPY-based fluorescent on-off probes utilizing 1-(2-Hydroxyphenyl)ethanone derivatives for the selective detection of sulfhydryl compounds like H2S in biological systems showcases the application of compounds related to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone in bioimaging and cellular studies. These probes enable the study of biological processes with high selectivity and sensitivity (Fang et al., 2019).
Anti-inflammatory Studies
Research into the anti-inflammatory activities of phenyl dimer compounds, including derivatives structurally related to 1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone, has been conducted. These studies aim to understand the structural properties and anti-inflammatory efficacy of such compounds, offering insights into their potential therapeutic benefits (Singh et al., 2020).
properties
IUPAC Name |
1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAWBUKFXTUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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